molecular formula C16H15Cl2NO2 B2916090 1-(cyclopropylmethyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone CAS No. 478045-86-2

1-(cyclopropylmethyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone

Cat. No. B2916090
CAS RN: 478045-86-2
M. Wt: 324.2
InChI Key: MKEZVSQDJGTWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropylmethyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone, also known as CDP-4-OH-Pyr, is a synthetic compound that has been studied for its potential applications in scientific research. It has been investigated for its ability to bind to certain proteins, and its potential use as a drug target. This compound has a wide range of potential uses in the laboratory, from its ability to bind to proteins to its potential as a drug target.

Scientific Research Applications

Reaction Mechanisms and Synthetic Applications

Studies have detailed the reactions of cyclic 1,3-diketones with various reagents, producing compounds with potential utility in synthetic chemistry. For instance, the reaction of cyclic 1,3-diketones with alkylthiocyclopropenium ions results in 2-alkylthio-2H-pyrans or dienone derivatives. These reactions showcase the versatility of cyclic ketones in synthetic applications, potentially including the synthesis of compounds related to 1-(cyclopropylmethyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone (Yoshida et al., 1984). Additionally, the practical large-scale synthesis of bioactive molecule intermediates, through reactions like asymmetric 1,3-dipolar cycloaddition, highlights the synthetic utility of related structures (Kotian et al., 2005).

Chemical Properties and Reactions

The synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone and its reactions underline the chemical reactivity and potential applications of pyridinone derivatives in creating complex organic structures (Mekheimer et al., 1997). Similarly, the development of novel 3-(α-hydroxymethylene)pyrrolidine-2,4-dione derivatives containing a cyclopropane moiety and their herbicidal activities demonstrate the application of cyclopropane and pyridinone derivatives in agrochemical research (Zhu et al., 2013).

Biological Applications

Research into the synthesis of novel Iron(III) chelators based on triaza macrocycle backbone and 1-hydroxy-2(H)-pyridin-2-one coordinating groups, and their evaluation as antimicrobial agents, presents a clear example of the bioactive potential of such compounds. These chelators, capable of competing with bacterial siderophores, suggest applications in combating bacterial infections (Workman et al., 2016).

properties

IUPAC Name

1-(cyclopropylmethyl)-3-[(2,4-dichlorophenyl)methyl]-4-hydroxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c17-12-4-3-11(14(18)8-12)7-13-15(20)5-6-19(16(13)21)9-10-1-2-10/h3-6,8,10,20H,1-2,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEZVSQDJGTWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CC(=C(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone

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